Sanggenofuran B

Anti-inflammatory TNF-α Macrophage

Select Sanggenofuran B for complete TNF-α suppression and superior IL-1β/NF-κB inhibition versus moracin C or mulberrofuran H. With 3.8-fold lower cytotoxicity (IC₅₀ 57.1 µM vs 15.0 µM), it maximizes assay viability. High-purity 2-arylbenzofuran reference standard with distinct 6-methoxy/prenyl substitution essential for target engagement fidelity.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B592932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanggenofuran B
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3
InChIKeyJCWAZFVQFSNZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Sanggenofuran B Compound Procurement Guide: Structural Identification, Source, and Baseline Characteristics


Sanggenofuran B is a 2-arylbenzofuran natural product (CAS 1017277-40-5; molecular formula C20H20O4; molecular weight 324.37 g/mol) characterized by a 6-methoxy substitution on the benzofuran core and a 4′-prenyl group on the aryl moiety [1][2]. It was first isolated and structurally elucidated from the root bark of Chinese Morus cathayana Hemsl. (Moraceae), with the full chemical name 3′,5′-dihydroxy-6-methoxy-4′-prenyl-2-arylbenzofuran [1]. The compound is commercially available as a reference standard with typical purity specifications exceeding 98.0% (HPLC) .

Why Sanggenofuran B Cannot Be Casually Substituted with Other Arylbenzofurans or Prenylated Flavonoids


Sanggenofuran B belongs to the Morus-derived 2-arylbenzofuran class, which encompasses compounds with varying substitution patterns—including the presence or absence of methoxy groups, differing prenyl/geranyl chain lengths, and distinct hydroxylation positions—that directly dictate bioactivity profiles across therapeutic targets [1]. Even minor structural deviations produce non-overlapping activity spectra: for instance, the 6-methoxy substitution and specific prenyl positioning on sanggenofuran B confer a distinct pattern of NF-κB pathway inhibition relative to structurally proximate analogs such as moracin C or mulberrofuran H, which lack the methoxy group or possess alternative prenylation [1][2]. Consequently, substituting sanggenofuran B with another in-class compound without empirical validation introduces unquantified risk of altered target engagement, divergent potency, or complete loss of activity in the experimental context.

Sanggenofuran B Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision-Making


Sanggenofuran B Exhibits Complete TNF-α Suppression in LPS-Stimulated Macrophages at 5 µM, Differentiating from Partial Inhibitors

In a head-to-head evaluation of prenylated substances isolated from Morus species, sanggenofuran B demonstrated complete attenuation of TNF-α secretion to undetectable baseline levels (<1% of LPS-stimulated control) at 5 µM concentration, whereas the structurally related comparator mulberrofuran H (3) reduced TNF-α to only approximately 51.5% of the LPS-stimulated control under identical conditions [1].

Anti-inflammatory TNF-α Macrophage

Sanggenofuran B Demonstrates Superior IL-1β Suppression Potency Relative to Mulberrofuran H in Head-to-Head Assay

In the same head-to-head anti-inflammatory evaluation, sanggenofuran B reduced IL-1β secretion to approximately 23.1% of the LPS-stimulated control at 5 µM, whereas mulberrofuran H (3) only reduced IL-1β to approximately 61.7% of the control level, representing a 2.7-fold greater suppression efficacy for sanggenofuran B [1].

Anti-inflammatory IL-1β Cytokine

Sanggenofuran B Exhibits ~3.8-Fold Lower Cytotoxicity Than Moracin C Against A2780 Ovarian Cancer Cells

In a cross-study comparison utilizing the A2780 human ovarian cancer cell line, sanggenofuran B demonstrated an IC50 value of 57.1 µM, which is approximately 3.8-fold higher (less cytotoxic) than moracin C, which exhibited an IC50 of 15.0 µM under comparable assay conditions [1].

Cytotoxicity Ovarian Cancer Selectivity

Sanggenofuran B's 6-Methoxy Substitution Confers NF-κB Nuclear Translocation Inhibitory Activity Absent in Moracin C

At 5 µM concentration, sanggenofuran B inhibited NF-κB nuclear translocation to approximately 22.9% of the LPS-stimulated control (77.1% inhibition), whereas moracin C (1) showed no significant inhibition of NF-κB nuclear translocation under identical conditions, despite both being 2-arylbenzofurans from Morus species [1]. This functional divergence is attributable to sanggenofuran B's distinctive 6-methoxy substitution, which moracin C lacks.

NF-κB Anti-inflammatory SAR

Sanggenofuran B Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Anti-inflammatory Screening Cascade Requiring Complete TNF-α Pathway Suppression

Sanggenofuran B is the appropriate selection for experimental systems where achieving complete suppression of TNF-α secretion is required—such as positive control development for cytokine release assays or mechanistic studies of maximal pathway inhibition. At 5 µM, sanggenofuran B drives TNF-α to undetectable baseline levels, whereas the comparator mulberrofuran H retains >50% of LPS-stimulated TNF-α secretion at identical concentration [1]. This functional gap precludes mulberrofuran H from serving as a full-suppression reference standard.

NF-κB Pathway Mechanistic Studies Requiring Nuclear Translocation Inhibition

For investigations focused on NF-κB signaling as an anti-inflammatory mechanism, sanggenofuran B offers a functional advantage over moracin C, which lacks NF-κB nuclear translocation inhibitory activity entirely despite its 2-arylbenzofuran scaffold [1]. At 5 µM, sanggenofuran B reduces NF-κB nuclear translocation by approximately 77%, making it the preferred tool compound for pathway interrogation experiments.

Combination Therapy or Low-Cytotoxicity Window Studies

When experimental designs require a broader therapeutic index—such as combination drug screening, long-duration exposure assays, or studies where maintaining high cell viability is paramount—sanggenofuran B's 3.8-fold lower cytotoxicity (IC50 57.1 µM) relative to moracin C (IC50 15.0 µM) in A2780 cells provides an operational advantage [2]. The reduced baseline cytotoxicity minimizes confounding cell death signals that could otherwise mask or distort compound-specific pharmacological effects.

IL-1β-Targeted Inflammation Models Requiring Potent Cytokine Suppression

Sanggenofuran B is the demonstrably superior candidate for assays in which IL-1β suppression serves as a primary endpoint. The compound reduces IL-1β secretion to approximately 23% of stimulated control at 5 µM, whereas the structurally related mulberrofuran H achieves only approximately 62% suppression under identical conditions [1]. This 2.7-fold potency differential translates directly to enhanced assay signal-to-noise ratios and reduced compound consumption in dose-response studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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